molecular formula C10H15NO B2731273 Methyl[2-(4-methylphenoxy)ethyl]amine CAS No. 625437-29-8

Methyl[2-(4-methylphenoxy)ethyl]amine

Cat. No.: B2731273
CAS No.: 625437-29-8
M. Wt: 165.236
InChI Key: OPRIBHSVYMOUOG-UHFFFAOYSA-N
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Description

Methyl[2-(4-methylphenoxy)ethyl]amine: is an organic compound with the molecular formula C10H15NO It is a derivative of phenoxyethylamine, characterized by the presence of a methyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Nucleophilic Substitution Reaction:

      Reactants: 4-methylphenol, 2-chloroethylamine, and methyl iodide.

      Conditions: The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.

      Procedure: 4-methylphenol is first reacted with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then methylated using methyl iodide to yield Methyl[2-(4-methylphenoxy)ethyl]amine.

  • Industrial Production Methods:

      Large-scale Synthesis: The industrial production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in an acidic medium.

      Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in an inert atmosphere.

      Products: Reduction can convert the amine group to an alkyl group or reduce any present carbonyl groups to alcohols.

  • Substitution:

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Conditions: Often conducted under reflux with a suitable solvent.

Scientific Research Applications

Chemistry:

    Building Block: Used as a precursor in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, facilitating various organic transformations.

Biology:

    Biochemical Studies: Employed in the study of enzyme interactions and metabolic pathways.

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Medicine:

    Pharmaceuticals: Explored for its potential use in the development of drugs targeting specific biological pathways.

Industry:

    Polymers: Utilized in the production of specialty polymers with unique properties.

    Coatings: Applied in the formulation of advanced coatings with enhanced durability and resistance.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Methyl[2-(4-methylphenoxy)ethyl]amine can act as an inhibitor of specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may interact with certain receptors, modulating biological responses and signaling pathways.

Comparison with Similar Compounds

    2-(4-Methylphenoxy)ethylamine:

    4-Chloro-2-methylphenoxyethylamine:

Uniqueness:

    Methyl[2-(4-methylphenoxy)ethyl]amine: stands out due to its specific structural features, which confer unique reactivity and versatility in various applications.

Properties

IUPAC Name

N-methyl-2-(4-methylphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRIBHSVYMOUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized according to typical procedures C and D from 2-p-tolyloxyacetic acid and methylamine.
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